molecular formula C7H5N4NaO2 B2371149 Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 2251054-34-7

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B2371149
CAS No.: 2251054-34-7
M. Wt: 200.133
InChI Key: VTAHKYGVXXDYGN-UHFFFAOYSA-N
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Description

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a nitrogen-containing heterocyclic compound.

Mechanism of Action

Target of Action

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a synthetic compound that has been found to interact with various biological targets. Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit potent inhibitory activity against c-met protein kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given the compound’s potential interaction with c-met protein kinase , it may influence pathways related to cellular growth and regeneration.

Result of Action

Compounds with similar structures have shown promising anti-tumor activity against various cancer cell lines , suggesting potential cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with various reagents under controlled conditions . Another approach involves the use of commercially available non-expensive reagents to create a small library of triazolopyrazines with various substituents .

Industrial Production Methods

Industrial production methods for these compounds often involve multi-step synthesis processes that ensure high yields and purity. These methods are designed to be scalable and cost-effective, utilizing readily available starting materials and reagents .

Chemical Reactions Analysis

Types of Reactions

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate stands out due to its specific structural features that confer unique biological activities. Its ability to inhibit specific enzymes and its potential as an antibacterial and anticancer agent make it a valuable compound in scientific research .

Properties

IUPAC Name

sodium;8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2.Na/c1-4-5-9-10-6(7(12)13)11(5)3-2-8-4;/h2-3H,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWPLUVYRDIWOX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=NN=C2C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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